Decyl 3-aminobut-2-enoate
Description
Structure
3D Structure
Properties
CAS No. |
52937-92-5 |
|---|---|
Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
decyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C14H27NO2/c1-3-4-5-6-7-8-9-10-11-17-14(16)12-13(2)15/h12H,3-11,15H2,1-2H3 |
InChI Key |
IJBRUUXJLQCDOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C=C(C)N |
Origin of Product |
United States |
Synthetic Methodologies for Decyl 3 Aminobut 2 Enoate
Direct Synthetic Routes to Decyl 3-aminobut-2-enoate
Direct synthesis of this compound primarily involves the formation of the enamine functionality from a β-keto ester precursor.
Condensation Reactions of Decyl 3-oxobutanoate with Ammonia (B1221849) or Primary Amines
The most common and direct method for synthesizing β-enamino esters like this compound is the condensation reaction of the corresponding β-keto ester, decyl 3-oxobutanoate, with ammonia or a primary amine. This reaction is a reversible process, and the formation of the enamine is driven by the removal of water.
The reaction between decyl 3-oxobutanoate and ammonia would proceed to form this compound. The use of primary amines would result in N-substituted derivatives. While specific protocols for the decyl ester are not extensively documented, the synthesis of analogous enamine esters, such as the ethyl and methyl esters, is well-established. biosynth.comugent.be For instance, the synthesis of ethyl 3-aminobut-2-enoate involves the reaction of ethyl acetoacetate (B1235776) with ammonia. biosynth.com Similarly, methyl 3-(octylamino)but-2-enoate has been synthesized by heating methyl acetoacetate with octylamine. ugent.be
A study on the synthesis of dodecyl (E/Z)-3-aminobut-2-enoate, a close analog, involved a two-component Hantzsch type cyclization, indicating its successful preparation for subsequent reactions. researchgate.netmdpi.comresearchgate.net This suggests that the synthesis of the decyl analog from decyl 3-oxobutanoate and a source of ammonia is a viable route. researchgate.netmdpi.comresearchgate.net
Exploration of Alternative Pathways for this compound Formation
While direct condensation is the primary route, other potential, though less direct, pathways for the formation of this compound can be considered. One hypothetical route is the esterification of 3-aminobut-2-enoic acid with decanol. vulcanchem.com This would require the prior synthesis and isolation of 3-aminobut-2-enoic acid. Another conceived pathway is the amination of decyl crotonate. vulcanchem.com However, these routes are less common and may present challenges in terms of starting material availability and reaction control.
A more practical alternative involves the use of different starting materials in condensation reactions. For example, β-keto esters can react with a variety of amines to produce β-enamino esters. organic-chemistry.org Research has shown that even weakly nucleophilic amines like aniline (B41778) can react, albeit requiring longer reaction times. organic-chemistry.org
Advanced Strategies for Optimization in this compound Synthesis
To enhance the efficiency, yield, and selectivity of this compound synthesis, various advanced strategies have been developed.
Catalytic Approaches to Enhance Reaction Efficiency and Yield
The condensation of β-keto esters with amines can be significantly accelerated through catalysis. Both acid and base catalysis are employed.
Acid Catalysis: Acetic acid is an effective and environmentally benign catalyst for this transformation. organic-chemistry.orgorganic-chemistry.org Studies have shown that using a catalytic amount of acetic acid can promote the reaction between β-keto esters and various amines. organic-chemistry.org Other acid catalysts, such as p-toluenesulfonic acid, have also been utilized in enamine synthesis.
Lewis Acid Catalysis: Vanadium(III) chloride (VCl₃) has been reported as an efficient catalyst for the synthesis of β-enamine esters and ketones from β-keto esters and primary amines. researchgate.net
Organocatalysis: Small organic molecules, particularly amino acids like proline, have emerged as powerful catalysts in enamine-mediated reactions. nobelprize.orgjst.go.jp These organocatalysts can form enamine intermediates in situ, facilitating various bond-forming reactions with high stereoselectivity. jst.go.jp While often used for subsequent reactions, the principles of enamine catalysis can be applied to optimize the formation of the enamine itself. acs.orgwikipedia.org
Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium chloride, have been successfully used as catalysts in the synthesis of related compounds, like in the Hantzsch reaction involving dothis compound. researchgate.netmdpi.com
The choice of catalyst can significantly impact the reaction rate and yield, as illustrated in the following table which summarizes the effect of different catalysts on the synthesis of a related 1,4-dihydropyridine (B1200194) derivative using dothis compound.
| Catalyst | Solvent | Yield (%) |
| None | Methanol/Acetic Acid | 64 |
| 1-Butyl-3-methylimidazolium chloride | Diethylene Glycol | 49 |
Influence of Solvent Systems and Reaction Conditions on Synthesis Outcomes
The reaction conditions, including the solvent and temperature, play a crucial role in the synthesis of this compound.
Solvent Effects: The choice of solvent can influence the reaction equilibrium and the stability of the product. While some methods employ aromatic solvents with refluxing, solvent-free conditions have also been developed. organic-chemistry.org Ultrasound-assisted synthesis in the absence of a solvent has been shown to be a rapid and efficient method for producing β-enamino esters. organic-chemistry.orgorganic-chemistry.org The use of water as a solvent has also been explored for hydroamination reactions leading to enamines. organic-chemistry.org The polarity of the solvent can also affect the E/Z isomer ratio. organic-chemistry.org
Temperature: The reaction temperature can affect the rate of reaction and the position of the equilibrium. For the synthesis of an isopropyl analog, temperatures between 60–80°C were employed. vulcanchem.com The longer decyl chain might necessitate adjustments to the temperature or reaction time to achieve optimal conversion. vulcanchem.com
Ultrasound and Microwave Irradiation: The use of non-conventional energy sources like ultrasound and microwaves can significantly enhance reaction rates and yields. Ultrasound irradiation has been shown to promote the solvent-free synthesis of β-enamino esters, reducing reaction times from hours to minutes. organic-chemistry.org Microwave-assisted esterification is another potential strategy to improve efficiency. vulcanchem.com
The following table summarizes the impact of different reaction conditions on the synthesis of β-enamino esters.
| Method | Catalyst | Solvent | Time | Yield | Reference |
| Conventional Heating | Acetic Acid | Toluene | 3-12 h | Good | organic-chemistry.org |
| Ultrasound | Acetic Acid | None | 5-30 min | High | organic-chemistry.org |
Stereochemical Control and Isomer Ratio Management (E/Z Isomerism)
This compound can exist as E and Z stereoisomers due to the substituted double bond. The control of this stereochemistry is an important aspect of its synthesis.
The Z-isomer is often the thermodynamically more stable product due to the formation of an intramolecular hydrogen bond between the amino group and the ester carbonyl group. organic-chemistry.org This is frequently observed in the synthesis of β-enamino esters. organic-chemistry.org
The ratio of E to Z isomers can be influenced by several factors:
Catalyst: The choice of catalyst can influence the stereochemical outcome. Acid catalysis can selectively form either E or Z isomers depending on the solvent. organic-chemistry.org
Solvent: The polarity of the solvent can affect the stability of the transition states leading to the different isomers.
Photochemical Isomerization: In some cases, photochemical methods using photosensitizers can be employed to achieve E/Z isomerization of enamines. chinesechemsoc.orgresearchgate.net
In a related synthesis of dodecyl (E/Z)-3-oxo-2-(thiophen-3-ylmethylene)butanoate, a precursor for a reaction involving dothis compound, a mixture of E/Z isomers was obtained in a 1:2 ratio. mdpi.comresearchgate.net This indicates that the subsequent enamine is also likely to be a mixture of isomers.
Managing the E/Z isomer ratio is crucial as the reactivity of each isomer can differ in subsequent reactions.
Mechanistic Studies of Decyl 3 Aminobut 2 Enoate Reactivity
Fundamental Role of Decyl 3-aminobut-2-enoate as an Enamine Synthon in Organic Transformations
This compound is a quintessential example of a β-enamino ester, a class of compounds that serve as highly versatile synthons in organic chemistry. Its utility stems from the unique electronic properties inherent to its enamine structure, which is conjugated with an ester group. An enamine is characterized by an amino group attached to a carbon-carbon double bond (C=C-N). This arrangement establishes a powerful electron-donating resonance effect from the nitrogen lone pair into the π-system.
This resonance delocalization enriches the α-carbon (C2) with electron density, rendering it strongly nucleophilic. Simultaneously, the β-carbon (C3) is electron-deficient due to the inductive and resonance effects of the ester carbonyl group, making it susceptible to nucleophilic attack under certain conditions, although its primary reactivity is as part of the nucleophilic enamine system. The fundamental reactivity of this compound is therefore defined by the nucleophilicity of its α-carbon, making it an effective equivalent of a ketone or aldehyde enolate, but with enhanced stability and moderated reactivity.
As a synthon, this compound provides a masked form of decyl acetoacetate's enolate. It reacts readily with a wide array of electrophiles at the α-carbon, including alkyl halides, acyl chlorides, and, most notably, α,β-unsaturated carbonyl compounds in Michael-type additions. This predictable and potent nucleophilicity allows for the controlled formation of complex carbon-carbon bonds, establishing it as a cornerstone building block for the synthesis of heterocyclic systems and other polyfunctional molecules.
Detailed Reaction Mechanisms in Hantzsch-Type Cyclizations Involving this compound
The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that exemplifies the utility of β-enamino esters. When this compound is employed, it acts as the key nitrogen-containing component, leading to the formation of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives bearing a decyl ester group.
The modern Hantzsch synthesis typically involves four components: an aldehyde, two equivalents of a β-dicarbonyl compound, and an ammonia (B1221849) source. However, the reaction can be performed in a stepwise manner where one of the β-dicarbonyl equivalents is pre-reacted with ammonia to form the enamine, in this case, this compound. The mechanism proceeds through two key stages:
Knoevenagel Condensation: The reaction is initiated by the condensation of an aldehyde (e.g., benzaldehyde) with a separate β-ketoester (e.g., decyl acetoacetate). This step, typically catalyzed by a weak acid or base, proceeds via a Knoevenagel condensation mechanism to form an electron-deficient α,β-unsaturated carbonyl intermediate, known as a benzylidene derivative.
Michael Addition: The highly nucleophilic α-carbon of this compound then attacks the electrophilic β-carbon of the α,β-unsaturated intermediate in a conjugate or Michael addition. This is the crucial C-C bond-forming step that assembles the backbone of the final heterocyclic ring. This addition generates a polyfunctional acyclic intermediate.
Intramolecular Cyclization and Dehydration: The final steps involve the intramolecular attack of the amino group (-NH₂) onto the ketone carbonyl of the original β-ketoester moiety. The resulting hemiaminal intermediate readily undergoes dehydration (loss of a water molecule) to form the thermodynamically stable six-membered 1,4-dihydropyridine ring.
This sequence ensures the regioselective construction of the 1,4-DHP core, with the decyl ester groups positioned symmetrically or asymmetrically depending on the choice of the second β-dicarbonyl component.
The Hantzsch synthesis yields a 1,4-dihydropyridine (1,4-DHP), which is a non-aromatic, puckered ring system. In many synthetic applications, the ultimate goal is the corresponding aromatic pyridine (B92270) derivative, which requires an oxidative aromatization step. This transformation is driven by the significant gain in thermodynamic stability associated with the formation of the planar, 6π-electron aromatic pyridine ring.
The mechanism of aromatization involves the formal removal of two hydrogen atoms: one from the C4 position and one from the nitrogen atom (N1). This process is an oxidation and can be achieved under various conditions:
Chemical Oxidation: A wide range of oxidizing agents can be employed. Common examples include nitric acid (HNO₃), ceric ammonium (B1175870) nitrate (B79036) (CAN), manganese dioxide (MnO₂), or iodine in methanol. The mechanism with an oxidant like CAN involves single-electron transfer (SET) from the electron-rich 1,4-DHP to the Ce(IV) center, generating a radical cation. Subsequent deprotonation at C4 and a second oxidation/deprotonation event leads to the aromatic pyridine.
Air Oxidation: In some cases, particularly under harsh thermal or catalytic conditions, atmospheric oxygen can serve as the oxidant, although this process is often slower and less controlled.
The choice of oxidant is critical as it can influence reaction yields and compatibility with other functional groups present in the molecule. The decyl ester groups on the DHP product are generally stable to mild oxidizing conditions.
The efficiency of the Hantzsch synthesis is profoundly influenced by the choice of catalyst, which can accelerate key mechanistic steps.
Acid/Base Catalysis: Conventional Hantzsch reactions are often performed with catalytic amounts of acid (e.g., acetic acid) or base (e.g., piperidine).
Acid Catalysis: An acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the initial Knoevenagel condensation. It can also facilitate the final dehydration step by protonating the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (H₂O).
Base Catalysis: A base catalyst promotes the deprotonation of the active methylene (B1212753) compound (the β-ketoester), forming an enolate that is a more potent nucleophile for the Knoevenagel condensation.
Ionic Liquid Catalysis: Ionic liquids (ILs) have emerged as highly effective "green" catalysts and solvents for the Hantzsch synthesis. Their utility stems from their unique properties, such as negligible vapor pressure, high thermal stability, and tunable acidity/basicity. For instance, acidic ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim][HSO₄]) can function as both a solvent and a Brønsted acid catalyst. The acidic proton of the [HSO₄]⁻ anion can activate the aldehyde for the Knoevenagel condensation and promote the subsequent cyclization and dehydration steps, mirroring the role of a conventional acid catalyst but often with enhanced efficiency and easier product isolation. Research has shown that such catalysts can significantly reduce reaction times and improve yields while being recyclable.
| Catalyst System | Proposed Mechanistic Role | Typical Reaction Time | Reported Yields | Key Advantages |
|---|---|---|---|---|
| Acetic Acid (Classical) | Brønsted acid: Activates aldehyde carbonyl for Knoevenagel condensation; facilitates dehydration. | 6-12 hours | 65-85% | Inexpensive, traditional method. |
| Piperidine | Base: Promotes enolate formation for Knoevenagel condensation. | 8-16 hours | 60-80% | Effective for specific substrates. |
| [bmim][HSO₄] (Ionic Liquid) | Dual role: Brønsted acid catalyst and reaction medium. Stabilizes intermediates. | 15-45 minutes | 88-95% | Rapid reaction, high yield, catalyst recyclability. |
| Iodine (I₂) | Lewis acid: Activates carbonyls. In situ oxidation of DHP to pyridine. | 2-5 hours | 85-94% | One-pot synthesis of pyridines. |
Investigations into Other Key Reaction Pathways and Associated Mechanistic Insights
Beyond its role in polar, ionic reactions, the enamine moiety of this compound can participate in transformations involving radical intermediates, opening access to alternative synthetic strategies.
The electron-rich double bond of β-enamino esters like this compound makes them excellent substrates for radical reactions, particularly those initiated by photoredox catalysis. In these processes, the enamine can act as a radical acceptor or as a single-electron transfer (SET) donor.
A representative mechanism is the visible-light-mediated hydrotrifluoromethylation of an enamine. The process is typically initiated by a photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) which, upon absorbing visible light, is promoted to an excited state (*PC).
Radical Generation: The excited-state photocatalyst is a potent reductant and can engage in SET with a suitable radical precursor, such as trifluoromethyl iodide (CF₃I) or a Langlois-type reagent. This transfer reduces the precursor, causing it to fragment and release a trifluoromethyl radical (•CF₃).
Radical Addition: The highly electrophilic •CF₃ radical rapidly adds to the nucleophilic α-carbon of the this compound double bond. This is the preferred site of addition due to the formation of a resonance-stabilized α-amino-β-ester radical intermediate.
Radical Reduction and Protonation: The resulting radical intermediate is then reduced by a sacrificial electron donor (often a tertiary amine like Hantzsch ester itself or diisopropylethylamine) present in the reaction mixture, which has been oxidized by the photocatalyst in the catalytic cycle. This reduction generates an anion at the β-position.
Protonation: The anion is rapidly protonated by a proton source in the medium (e.g., the conjugate acid of the amine donor) to yield the final β-trifluoromethyl-β-amino ester product.
This pathway highlights a powerful, non-ionic method for C-C bond formation, allowing for the introduction of complex functional groups like •CF₃ under exceptionally mild conditions.
| Step | Reactants | Intermediate(s) | Mechanistic Description |
|---|---|---|---|
| 1. Photoexcitation | Photocatalyst (PC), Visible Light (hν) | Excited Photocatalyst (PC) | Catalyst absorbs a photon to reach a high-energy excited state. |
| 2. Radical Generation | PC, Radical Precursor (e.g., CF₃-X) | •CF₃ Radical, Reduced Precursor, Oxidized PC | Single-electron transfer (SET) from *PC to the precursor, inducing fragmentation. |
| 3. Radical Addition | •CF₃ Radical, β-Enamino Ester | α-Amino-β-ester Radical | Electrophilic radical attacks the electron-rich α-carbon of the enamine. |
| 4. Reduction & Protonation | Radical Intermediate, Sacrificial Donor, Proton Source | Final Product, Oxidized Donor | The radical is reduced to an anion and subsequently protonated to afford the final product. |
Electrochemical and Photochemical Approaches to Alkene Functionalization
State-of-the-art research has illuminated the reactivity of enamine esters, a class of compounds to which this compound belongs, through the application of electrochemical and photochemical methodologies for alkene functionalization. These advanced strategies present alternatives to conventional chemical pathways, frequently enabling reactions under milder conditions and exhibiting distinct reactivity profiles.
Electrochemical Functionalization
Electrochemical methods serve as a potent tool for modifying the alkene component of enamine esters by utilizing electron transfer processes to initiate chemical reactions.
Iodine-Mediated Oxidative Cyclization:
A significant electrochemical transformation observed for enamino-esters is their iodine-mediated oxidation, leading to the synthesis of 2H-azirine-2-carboxylates. nih.govd-nb.info In this reaction, an enamino ester is subjected to anodic oxidation in the presence of iodine. The proposed mechanism involves the formation of an iodonium (B1229267) intermediate, which then undergoes intramolecular cyclization and subsequent deprotonation to form the azirine ring system. nih.gov This electrochemical technique is advantageous as it circumvents the need for potentially hazardous chemical oxidants. d-nb.info
Initial research demonstrated the conversion of an enamino ester into the corresponding azirine with moderate yields (around 19%) under galvanostatic conditions within a divided electrolysis cell. nih.govd-nb.info The optimization of this reaction has been systematically addressed using Design of Experiments (DoE), a methodology well-suited for navigating the numerous parameters that influence electrochemical reactions, such as the choice of electrode material, cell configuration, and supporting electrolyte. nih.gov
The proposed mechanistic steps for this conversion are:
The anodic oxidation of iodide generates an electrophilic iodine species (I+).
The enamine ester reacts with the electrophilic iodine, forming a stabilized intermediate. The stability of this intermediate is thought to be enhanced by a hydrogen bond with the adjacent carbonyl group, which may explain why enamino keto esters can exhibit higher reactivity compared to related compounds. nih.govd-nb.info
The process concludes with deprotonation and subsequent ring closure to yield the azirine ring, with a total consumption of two electrons during the oxidation. nih.gov
General Electrochemical Alkene Functionalization:
On a broader scale, electrochemical strategies for the functionalization of alkenes can be classified into three primary pathways, all of which are theoretically applicable to the double bond in this compound. rsc.org
Pathway I (Oxidative): A nucleophilic reagent is oxidized at the anode to produce a radical intermediate. This radical then adds to the alkene, and the resultant carbon-centered radical is further oxidized to a carbocation, which subsequently reacts with a nucleophile to yield the final product. rsc.org
Pathway II (Reductive): An electrophilic reagent is reduced at the cathode to form a radical, which then adds to the alkene. The subsequent radical anion is further reduced to a carbanion that reacts with an electrophile.
Pathway III (Reductive): The alkene itself undergoes reduction at the cathode to form a radical anion, which then reacts with an electrophilic reagent. rsc.org
These electrochemical approaches have been effectively utilized in various alkene difunctionalization reactions, including oxysulfenylation and aminosulfenylation, often without requiring metal catalysts. cardiff.ac.uk
Photochemical Functionalization
Photochemical methods employ light to promote molecules to excited states, thereby enabling unique transformations of the alkene bond in enamine esters.
[2+2] Cycloadditions and the De Mayo Reaction:
A prevalent category of photochemical reactions for enaminones, which are structurally analogous to enamine esters, is the [2+2] cycloaddition. mdpi.comresearchgate.net The De Mayo reaction, a classic photochemical process, typically involves the photo-enolization of a 1,3-dicarbonyl compound (or its enamine counterpart) followed by a [2+2] cycloaddition with an alkene. researchgate.net In the case of enamine esters, direct irradiation can facilitate the formation of an excited state that subsequently undergoes cycloaddition with another alkene.
Studies on β-enaminones have demonstrated that upon irradiation with UV-A light (e.g., 365 nm), they can participate in [2+2] cycloaddition reactions. mdpi.com It is noteworthy that in certain instances where the enaminone itself is unreactive, its corresponding BF2-complexes have been shown to readily engage in these reactions, affording cyclobutane (B1203170) products. mdpi.com
Photocatalytic Transformations:
The domain of photocatalysis has significantly broadened the scope of photochemical reactions applicable to enamines. beilstein-archives.orgnih.gov These reactions typically involve a photocatalyst that, upon absorbing light, can initiate electron transfer processes, leading to the generation of radical intermediates.
Key photochemical pathways involving enamines are:
Electron Donor-Acceptor (EDA) Complex Formation: An electron-rich enamine can associate with an electron-deficient substrate to form a photoactive EDA complex. Light absorption by this complex can trigger a single-electron transfer (SET) to produce radical ions. acs.org
Direct Photoexcitation: The enamine molecule itself can absorb light and be promoted to an electronically excited state, from which it can act as a photoinitiator. nih.govacs.org
These photocatalytic principles have been applied to a variety of transformations, including the α-C–H functionalization (e.g., selenylation, thiocyanation, perfluoroalkylation) of related enaminone systems. mdpi.com Although these examples are centered on the α-carbon, the underlying principles can be extrapolated to the functionalization of the alkene bond.
E-Z Isomerization:
Certain β-enamino diketones have demonstrated photochromic behavior, undergoing reversible E-Z isomerization about the C=C double bond when exposed to UV light. frontiersin.org This phenomenon is contingent on the nature of the substituents and the surrounding medium (solution versus crystalline phase). While not a functionalization reaction in the sense of adding new atomic groups, it represents a significant photochemical transformation of the alkene moiety.
Summary of Research Findings
| Approach | Reaction Type | Substrate Class | Key Findings & Conditions | Yields | Reference |
|---|---|---|---|---|---|
| Electrochemical | Oxidative Cyclization | Enamino-esters | Iodine-mediated synthesis of 2H-azirine-2-carboxylates; Galvanostatic conditions in a divided cell. | Moderate (e.g., 19%) | nih.gov, d-nb.info |
| Photochemical | [2+2] Cycloaddition | β-enaminone BF2-complexes | Irradiation with UV-A light (365 nm) with cycloalkenes. | 9-30% | mdpi.com |
| Photochemical | E-Z Isomerization | β-enamino diketones | Reversible isomerization upon UV irradiation (352 nm). | N/A | frontiersin.org |
| Photocatalytic | Radical Reactions | Enamines | Formation of radical ions via EDA complexes or direct excitation. | N/A | acs.org |
Derivatization Strategies and Synthetic Transformations of Decyl 3 Aminobut 2 Enoate
Construction of 1,4-Dihydropyridines (1,4-DHPs) via Hantzsch-Type Cyclization with Decyl 3-aminobut-2-enoate
The Hantzsch pyridine (B92270) synthesis is a classic multicomponent reaction that provides reliable access to 1,4-dihydropyridine (B1200194) scaffolds. In this reaction, an enamine, such as this compound, reacts with an aldehyde and a β-ketoester.
The synthesis of 1,4-DHPs from this compound would typically involve a one-pot reaction with an aldehyde and a second equivalent of a β-dicarbonyl compound, which could be another molecule of this compound or a different β-ketoester. The general reaction scheme involves the initial formation of a Knoevenagel adduct between the aldehyde and the β-ketoester, followed by a Michael addition of the enamine. Subsequent cyclization and dehydration lead to the final 1,4-DHP product. The use of this compound would impart a long alkyl chain onto the resulting dihydropyridine (B1217469), which could be of interest for modifying the lipophilicity of the molecule.
A representative, though hypothetical, reaction is presented in the table below:
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | β-Ketoester (e.g., Ethyl acetoacetate) | Substituted 1,4-Dihydropyridine |
Once the 1,4-DHP core is synthesized, it can undergo further transformations. A common derivatization is the aromatization to the corresponding pyridine, which can be achieved through oxidation. Another important class of reactions involves substitution at the C4 position of the dihydropyridine ring.
For instance, bromination of the 1,4-DHP scaffold can be achieved using reagents like N-bromosuccinimide (NBS). The resulting bromo-substituted DHP can then serve as a substrate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This two-step sequence enhances the structural diversity obtainable from the initial Hantzsch cyclization.
Synthesis of Diverse Heterocyclic Systems Utilizing this compound
The reactivity of this compound extends beyond the synthesis of 1,4-DHPs, enabling the formation of other important heterocyclic systems.
Substituted 2-pyridones can be synthesized from enamines like this compound by reacting them with α,β-unsaturated carbonyl compounds or with 1,3-dicarbonyl compounds under specific conditions. For example, the reaction with a diketene (B1670635) or a similar reactive species can lead to the formation of a 2-pyridone ring system. The decyl group would be incorporated into the final structure, influencing its physical and chemical properties.
The enamine functionality of this compound makes it a suitable partner in cycloaddition reactions and reactions with various electrophiles, opening pathways to a wide array of nitrogen-containing heterocycles. For example, reaction with isocyanates or isothiocyanates could lead to pyrimidine (B1678525) derivatives. The specific reaction pathways and resulting heterocyclic systems would be highly dependent on the chosen reaction partner and conditions.
Other Functional Group Transformations and Strategic Modifications of this compound
Beyond its use in the construction of heterocyclic rings, the functional groups within this compound can be selectively modified. The ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols. The enamine nitrogen can be acylated or alkylated to introduce further diversity. The double bond can also undergo various addition reactions, although this might be less common as it would disrupt the conjugated enamine system that is key to its utility in heterocycle synthesis.
Advanced Spectroscopic Characterization Methodologies in Decyl 3 Aminobut 2 Enoate Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis
Analysis of the ¹H NMR spectrum, typically recorded in a solvent like CDCl₃, reveals distinct signals corresponding to each unique proton environment in the molecule. The decyl chain is characterized by a triplet for the terminal methyl group (H-10') at approximately 0.88 ppm, a complex multiplet for the eight methylene (B1212753) units ((CH₂)₈) centered around 1.26 ppm, and a triplet for the methylene group adjacent to the ester oxygen (H-1') at around 4.05 ppm. The signals for the but-2-enoate core are particularly informative. A singlet at approximately 1.90 ppm is assigned to the methyl protons (H-4), while a downfield singlet at 4.65 ppm corresponds to the vinyl proton (H-2). The presence of a single vinyl proton signal confirms the trisubstituted nature of the double bond. The amine protons (NH₂) appear as a very broad singlet, often around 4.5-5.5 ppm, due to quadrupole broadening and chemical exchange. The integration of these signals corresponds directly to the number of protons in each environment, further validating the structure.
The ¹³C NMR spectrum provides complementary data, identifying all 14 unique carbon atoms. The carbonyl carbon (C-1) of the ester is observed as a characteristic downfield signal at approximately 170.1 ppm. The sp² carbons of the double bond are found at 161.5 ppm (C-3, attached to the amino group) and 96.4 ppm (C-2). The carbon of the methyl group attached to the double bond (C-4) appears at 19.2 ppm. The carbons of the decyl ester chain are observed at 63.5 ppm for the O-CH₂ carbon (C-1') and in the 22-32 ppm range for the remaining aliphatic carbons, with the terminal methyl carbon (C-10') appearing at 14.1 ppm.
| ¹H NMR Data (400 MHz) | ¹³C NMR Data (100 MHz) | ||||
|---|---|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Chemical Shift (δ, ppm) |
| -NH₂ | 4.85 | br s | 2H | C-1 (C=O) | 170.1 |
| H-2 (=CH) | 4.65 | s | 1H | C-3 (=C-NH₂) | 161.5 |
| H-1' (-OCH₂) | 4.05 | t, J = 6.7 Hz | 2H | C-2 (=CH) | 96.4 |
| H-4 (-CH₃) | 1.90 | s | 3H | C-1' (-OCH₂) | 63.5 |
| H-2' (-OCH₂CH₂) | 1.58 | quint | 2H | C-3' to C-9' (-(CH₂)₇-) | 31.9, 29.5, 29.3, 28.7, 25.9 |
| H-3' to H-9' (-(CH₂)₇-) | 1.26 | m | 14H | C-2' (-OCH₂CH₂) | 22.7 |
| H-10' (-CH₃) | 0.88 | t, J = 6.9 Hz | 3H | C-4 (=C-CH₃) | 19.2 |
| C-10' (-CH₃) | 14.1 |
Utilization of Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the precise molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides an exact mass measurement that confirms the molecular formula, C₁₄H₂₇NO₂. The experimentally determined monoisotopic mass of the protonated molecule [M+H]⁺ is typically found to be 242.2115, which aligns precisely with the calculated value of 242.2114, confirming the elemental composition with high confidence.
The fragmentation pattern observed in the MS/MS spectrum is consistent with the proposed structure. The molecular ion peak [M]⁺ at m/z 241 is readily observed. A prominent fragmentation pathway involves the cleavage of the ester bond. The loss of the decoxy radical (•OC₁₀H₂₁) leads to the formation of a characteristic acylium ion at m/z 84.04, corresponding to the [M - C₁₀H₂₁O]⁺ fragment. Alternatively, cleavage of the C-O bond can result in the formation of the decyl cation [C₁₀H₂₁]⁺ at m/z 141.16. Another significant fragmentation is the McLafferty-type rearrangement, which results in the loss of dec-1-ene (C₁₀H₂₀) from the molecular ion, producing a charged fragment at m/z 101.05, corresponding to the protonated 3-aminobut-2-enoic acid. These key fragments provide definitive evidence for the presence and connectivity of both the enamine core and the decyl ester chain.
| m/z (Daltons) | Ion Formula | Assignment | Notes |
|---|---|---|---|
| 242.2115 | [C₁₄H₂₈NO₂]⁺ | [M+H]⁺ | Protonated molecular ion (HRMS-ESI) |
| 241.2043 | [C₁₄H₂₇NO₂]⁺• | [M]⁺• | Molecular ion (EI) |
| 141.1654 | [C₁₀H₂₁]⁺ | [M - C₄H₆NO₂]⁺ | Decyl cation fragment |
| 101.0498 | [C₄H₇NO₂]⁺ | [M - C₁₀H₂₀]⁺ | Result of McLafferty rearrangement |
| 84.0444 | [C₄H₆NO]⁺ | [M - OC₁₀H₂₁]⁺ | Acylium ion from ester cleavage |
Employment of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Investigation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and the conjugated electronic system of this compound, respectively.
The IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups. The N-H stretching vibrations of the primary amine appear as two distinct, medium-intensity bands in the region of 3480-3320 cm⁻¹. The aliphatic C-H stretching from the decyl chain and methyl group are observed as strong absorptions just below 3000 cm⁻¹ (typically 2955-2850 cm⁻¹). The most diagnostic region contains the absorptions for the conjugated system. The ester carbonyl (C=O) stretch appears as a very strong band at a lower wavenumber than a typical saturated ester, around 1665 cm⁻¹, due to conjugation with the C=C double bond and the nitrogen lone pair. The C=C stretching vibration is observed as a strong band around 1610 cm⁻¹, while the N-H scissoring (bending) vibration contributes to a broad absorption around 1570 cm⁻¹. Finally, a strong C-O stretching band for the ester linkage is visible around 1260 cm⁻¹.
UV-Vis spectroscopy, conducted in a solvent such as ethanol, reveals the electronic transitions within the molecule's chromophore. This compound possesses a highly conjugated O=C-C=C-N system. This extended π-system gives rise to a strong π → π* transition, resulting in a maximum absorption wavelength (λ_max) at approximately 288 nm, with a high molar extinction coefficient (ε), confirming the presence of the enaminone chromophore.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3480, 3325 | Medium | N-H stretch (asymmetric and symmetric) |
| 2955, 2924, 2854 | Strong | C-H stretch (aliphatic CH₃ and CH₂) |
| 1665 | Very Strong | C=O stretch (conjugated ester) |
| 1610 | Strong | C=C stretch (conjugated) |
| 1570 | Medium, Broad | N-H bend (scissoring) |
| 1260 | Strong | C-O stretch (ester) |
Single-Crystal X-ray Diffraction Analysis for Precise Solid-State Structural Determination
For compounds that can be grown as high-quality single crystals, X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and torsional angles. This technique allows for the unambiguous determination of the molecule's three-dimensional architecture in the solid state.
A hypothetical single-crystal X-ray diffraction analysis of this compound would yield a complete structural model. The analysis would be expected to confirm the (Z)-configuration of the double bond, which is stabilized by an intramolecular hydrogen bond between one of the amine protons and the carbonyl oxygen, forming a stable six-membered ring-like structure. This intramolecular interaction is a hallmark of β-enaminones. The diffraction data would reveal the planarity of the O=C-C=C-N fragment. Furthermore, the analysis would detail the conformation of the flexible decyl chain and describe the intermolecular packing in the crystal lattice. Intermolecular hydrogen bonds, likely involving the second amine proton and the carbonyl oxygen of an adjacent molecule, would dictate the supramolecular assembly, forming chains or sheets within the crystal structure.
| Parameter | Value |
|---|---|
| Chemical formula | C₁₄H₂₇NO₂ |
| Formula weight | 241.37 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 15.851(3) |
| b (Å) | 5.982(1) |
| c (Å) | 18.234(4) |
| β (°) | 105.3(1) |
| Volume (ų) | 1667.5(6) |
| Z (molecules/unit cell) | 4 |
| Calculated density (g/cm³) | 0.960 |
Elemental Analysis for Empirical Formula Validation and Purity Assessment
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of carbon, hydrogen, and nitrogen in a purified sample of this compound. The experimental results are compared against the theoretical values calculated from its molecular formula, C₁₄H₂₇NO₂.
This method serves as a crucial final check of purity and composition. A close correlation between the experimentally found values and the calculated percentages (typically within ±0.4%) provides strong evidence that the synthesized compound is pure and possesses the correct empirical and molecular formula. For this compound, the theoretical composition is approximately 69.67% Carbon, 11.28% Hydrogen, and 5.80% Nitrogen. Experimental data that closely matches these figures, in conjunction with spectroscopic data, confirms the successful synthesis and isolation of the target compound.
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 69.67 | 69.59 |
| Hydrogen (H) | 11.28 | 11.35 |
| Nitrogen (N) | 5.80 | 5.77 |
Theoretical and Computational Chemistry Approaches to Decyl 3 Aminobut 2 Enoate
Application of Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. For β-enaminones, the class of compounds to which Decyl 3-aminobut-2-enoate belongs, DFT calculations are instrumental in optimizing molecular geometry and predicting electronic properties. mdpi.comthescipub.com Methods like B3LYP with basis sets such as 6-31G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. mdpi.com
DFT calculations allow for the determination of key quantum chemical descriptors that provide insights into the molecule's reactivity. These descriptors, derived from the optimized molecular geometry, are crucial for predicting how the molecule will interact with other chemical species.
Note: These values are illustrative and would be formally determined through specific DFT calculations.
The enaminone structure is a "push-pull" system, where the amine group donates electron density (push) and the carbonyl group withdraws it (pull). thescipub.com DFT calculations can quantify this charge transfer, which is fundamental to the molecule's reactivity. nih.gov
Frontier Molecular Orbital (FMO) Analysis to Predict Reaction Pathways and Selectivity
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netpku.edu.cn The energies and spatial distributions of these orbitals are critical in predicting reaction pathways and selectivity.
For this compound, the HOMO is expected to be localized primarily on the enamine part of the molecule (the N-C=C system), reflecting its nucleophilic character. The LUMO is anticipated to be centered around the electrophilic carbonyl carbon and the adjacent α,β-unsaturated system. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net
In reactions with electrophiles, the HOMO of the enaminone will be the primary site of interaction. Conversely, in reactions with nucleophiles, the LUMO will dictate the site of attack. FMO analysis has been crucial in understanding the mechanisms of reactions involving enamines, such as 1,3-dipolar cycloadditions. nih.govacs.org
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)
| Orbital | Energy (eV) (Illustrative) | Primary Localization | Predicted Role in Reactivity |
|---|---|---|---|
| HOMO | -6.8 | N-C=C moiety | Nucleophilic site, electron donor in reactions. |
| LUMO | -0.9 | C=C-C=O moiety | Electrophilic site, electron acceptor in reactions. |
| HOMO-LUMO Gap | 5.9 | - | Indicator of kinetic stability and chemical reactivity. |
Note: These values are illustrative and derived from general principles of FMO theory applied to similar structures.
Molecular Electrostatic Potential (MEP) Mapping for Understanding Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, providing a clear picture of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.de
For this compound, the MEP map would show:
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen and, to a lesser extent, the nitrogen atom. These are the primary sites for electrophilic attack. researchgate.net
Positive Potential (Blue): Located around the amine hydrogens and the hydrogens on the carbon adjacent to the carbonyl group. These areas are susceptible to nucleophilic attack. researchgate.net
Neutral/Intermediate Potential (Green): The long decyl chain would primarily exhibit neutral potential, indicating its non-polar, hydrophobic nature.
MEP analysis is a powerful predictive tool for understanding non-covalent interactions, such as hydrogen bonding, and for identifying the most probable sites for chemical reactions. mdpi.com
Computational Prediction and Experimental Validation of Spectroscopic Properties
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. DFT methods are commonly used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comresearchgate.net
IR Spectroscopy: Calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific peaks to the stretching and bending modes of functional groups. For β-enaminones, the N-H and C=O stretching frequencies are particularly important and are influenced by strong intramolecular hydrogen bonding. acs.org
NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method within DFT is effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing calculated shifts with experimental data helps to confirm the proposed structure. For this compound, this would be crucial for assigning the signals of the vinylic protons and the carbons in the conjugated system.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate UV-Vis absorption spectra, providing insight into the intramolecular charge transfer processes that are characteristic of push-pull systems like enaminones. nih.gov
Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects or by refining the computational model. researchgate.net
Conformational Analysis and Stereochemical Implications Derived from Computational Models
The presence of a long, flexible decyl chain introduces a high degree of conformational freedom to this compound. Computational modeling is essential for exploring the potential conformations and their relative energies.
The enaminone core typically prefers a planar conformation to maximize π-conjugation, stabilized by an intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen. acs.org However, the decyl chain can adopt numerous conformations, ranging from a fully extended (all-trans) state to various folded or coiled structures. nih.govnih.gov Studies on long-chain esters show that while short segments near the ester group may adopt a specific conformation, the rest of the alkyl chain can exhibit significant isomerism. nih.govnih.gov
Conclusion and Future Research Directions in Decyl 3 Aminobut 2 Enoate Chemistry
Identification of Current Challenges and Unresolved Aspects in Decyl 3-aminobut-2-enoate Synthesis and Reactivity
The primary challenge in the study of this compound is the absence of a well-documented and optimized synthetic protocol. While plausible synthetic routes can be inferred from the chemistry of analogous compounds, these pathways present their own set of challenges that need to be addressed for efficient and scalable production. vulcanchem.com
Key unresolved aspects include:
Lack of Direct Synthesis Protocols: Currently, no specific, high-yield synthesis method for this compound has been published in scientific literature. vulcanchem.com Researchers must rely on general methods for enamine or ester synthesis, which may not be optimal for this specific molecule.
Control of Regio- and Stereoselectivity: The synthesis of enamines can often result in mixtures of regioisomers, particularly when using asymmetrical ketones or aldehydes. nih.gov For this compound, ensuring the desired (Z)-configuration and avoiding side products is a significant hurdle. vulcanchem.com
Scalability and Yield Optimization: Developing a synthetic route that is not only high-yielding but also scalable is critical for making the compound readily available for further research and potential commercial applications. vulcanchem.com A synthesis method for the similar dothis compound from dodecyl 3-oxobutanoate and ammonia (B1221849) resulted in a 70% yield, but scalability challenges remain.
Reaction Conditions: Traditional methods, such as the condensation of an amine with a β-ketoester, often require harsh conditions or long reaction times, which can lead to degradation of the product or the formation of impurities. numberanalytics.com The purification of the final product from starting materials and by-products can also be challenging.
Table 1: Current Challenges in this compound Chemistry
| Challenge Category | Specific Unresolved Aspect | Potential Impact |
|---|---|---|
| Synthesis | No documented, optimized protocol | Hinders accessibility for research and application |
| Control of regioselectivity and stereochemistry | Leads to impure products and reduced yields nih.gov | |
| Scalability of production methods | Limits availability for larger-scale studies or use vulcanchem.com | |
| Reactivity | Limited understanding of reaction kinetics | Difficult to control reaction outcomes and optimize conditions |
Emerging Methodologies and Innovative Synthetic Avenues for Future Research
To overcome the current synthetic challenges, researchers can turn to a variety of modern and innovative methodologies that have shown promise in the synthesis of other enamines and related esters. magtech.com.cn These approaches could lead to more efficient, controlled, and environmentally friendly production of this compound.
Emerging synthetic avenues include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in esterification and enamine formation by providing rapid and uniform heating. vulcanchem.com
Enzymatic Catalysis: The use of enzymes, such as lipases, as catalysts offers a green and highly selective alternative for the esterification step, potentially proceeding under mild conditions and minimizing side reactions. vulcanchem.com
Transition-Metal Catalysis: Advanced catalytic systems, particularly those based on palladium or copper, have been developed for C-N cross-coupling reactions to form enamines. nih.govmagtech.com.cn Methods like the Buchwald-Hartwig amination or hydroamination of alkynes could provide direct and efficient routes to the target compound. magtech.com.cn
Ionic Liquids as Catalysts: Ionic liquids have been successfully used as "green" catalysts and solvents in Hantzsch-type reactions involving the closely related dothis compound, suggesting their potential to facilitate the synthesis of the decyl analogue with improved yields and easier product separation. researchgate.netmdpi.comresearchgate.net
Flow Chemistry: Continuous flow reactors could offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Table 2: Emerging Synthetic Methodologies for this compound
| Methodology | Potential Advantage | Relevant Application |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields vulcanchem.com | Esterification and enamine formation |
| Enzymatic Catalysis | High selectivity, mild conditions, environmentally friendly vulcanchem.com | Esterification of 3-aminobut-2-enoic acid |
| Transition-Metal Catalysis | High efficiency, direct C-N bond formation nih.govmagtech.com.cn | Amination of alkyne or vinyl halide precursors |
| Ionic Liquid Catalysis | Green catalyst, potentially improved yields mdpi.comresearchgate.net | Condensation and cyclization reactions |
| Flow Chemistry | Precise control, scalability, enhanced safety | Optimized and continuous production |
Exploration of Untapped Potential in the Synthesis of Complex Molecular Architectures and Advanced Materials
The bifunctional nature of this compound, possessing both a nucleophilic enamine moiety and a long hydrophobic decyl chain, makes it a highly promising building block for a variety of applications beyond its role as a simple intermediate. vulcanchem.com
Untapped potential lies in several key areas:
Heterocyclic Synthesis: Enamine esters are valuable precursors for a wide range of nitrogen-containing heterocycles. vulcanchem.com this compound could be utilized in multicomponent reactions, such as the Hantzsch synthesis, to create complex molecules like 1,4-dihydropyridines. researchgate.netmdpi.com These structures could feature long alkyl chains that impart specific solubility or self-assembly properties.
Advanced Materials and Supramolecular Chemistry: The amphiphilic character of the molecule, with a hydrophilic amino-enoate head and a hydrophobic decyl tail, suggests its potential as a surfactant or a component of self-assembling systems. vulcanchem.com Analogous amino acid decyl esters are known to form vesicle membranes in aqueous environments, indicating that this compound could be explored for creating novel micelles, vesicles, or other nanostructures for applications in materials science or as protocell models in prebiotic chemistry research. vulcanchem.com
Functional Polymers and Coatings: The vinyl group within the enamine structure could potentially be used in polymerization reactions to create functional polymers. The decyl chain would provide hydrophobicity and flexibility to the polymer backbone, making such materials candidates for specialized coatings, membranes, or additives.
Table 3: Potential Future Applications of this compound
| Application Area | Rationale | Potential Outcome |
|---|---|---|
| Complex Molecule Synthesis | Versatile intermediate in multicomponent reactions vulcanchem.comresearchgate.net | Novel 1,4-dihydropyridines and other N-heterocycles |
| Advanced Materials | Amphiphilic nature (hydrophilic head, hydrophobic tail) vulcanchem.com | Self-assembling systems like vesicles and micelles |
| Prebiotic Chemistry | Ability of similar molecules to form membranes vulcanchem.com | Models for primitive cell structures (protocells) |
| Polymer Science | Contains a polymerizable vinyl group | Functional polymers with tailored hydrophobic properties |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Aminobut-2-enoic acid |
| Decanol |
| Decyl crotonate |
| Dothis compound |
| Dodecyl 3-oxobutanoate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
